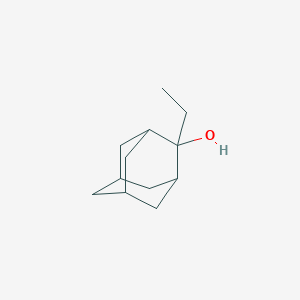

2-乙基-2-金刚烷醇

描述

Synthesis Analysis

The synthesis of adamantane derivatives, including 2-Ethyl-2-adamantanol, often involves complex organic reactions. For instance, adamantane derivatives have been constructed via a one-pot reaction from cyclohexanone derivatives, showcasing a method for building the adamantane framework from simpler precursors (Takagi et al., 2005). Another synthesis method involves transforming 1-Ethyl-2-adamantanon into more complex adamantane structures, emphasizing the versatility of these molecules (Lenoir et al., 1980).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-adamantanol, like other adamantane derivatives, is characterized by a highly hindered, cage-like framework. This structure is known for its steric hindrance and unique bond angles, which significantly influence the compound's reactivity and interactions (Lenoir et al., 1980).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, leveraging their unique structure for novel applications. For example, ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates have been synthesized from reactions involving adamantane series amines (D'yachenko et al., 2019). These reactions highlight the reactivity of the adamantane core and its derivatives in forming complex organic compounds.

科学研究应用

不饱和金刚烷衍生物的合成

2-乙基-2-金刚烷醇: 是合成不饱和金刚烷衍生物的前体 . 这些衍生物对于创造具有增强热稳定性和潜在应用于高能燃料、生物活性化合物和药物的新材料至关重要 .

药物化学

在药物化学中,2-乙基-2-金刚烷醇因其独特的结构和生物学特性而被利用。 它参与了金刚烷基化合物的合成,这些化合物在治疗各种疾病方面显示出前景 . 由于金刚烷部分具有改善药代动力学特性的能力,它在药物设计中的作用十分重要 .

材料科学

2-乙基-2-金刚烷醇: 有助于开发新材料,包括聚合物和纳米材料 . 它坚固的金刚烷核心可以增强材料的耐久性和寿命,使其在先进工程应用中具有价值。

纳米技术

在纳米技术中,2-乙基-2-金刚烷醇可用于创建称为金刚烷的类金刚石结构 . 这些结构有可能应用于创建具有独特电子特性的纳米级器件和材料,用于电子和光子学。

工业流程

2-乙基-2-金刚烷醇: 参与各种工业流程,包括特种化学品和中间体的合成 . 它的化学稳定性和反应性使其成为复杂化学合成中的宝贵成分。

安全和危害

未来方向

While specific future directions for 2-Ethyl-2-adamantanol are not mentioned in the search results, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

属性

IUPAC Name |

2-ethyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBKBLFRGDNIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402878 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14648-57-8 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

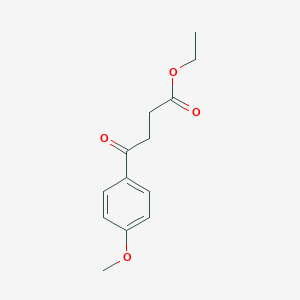

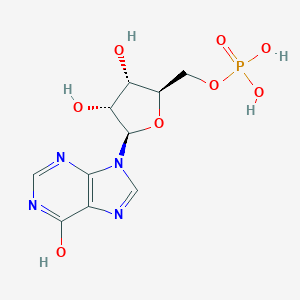

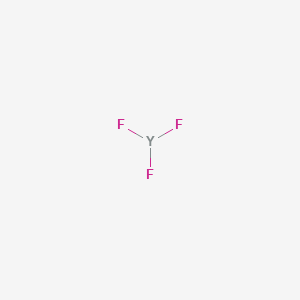

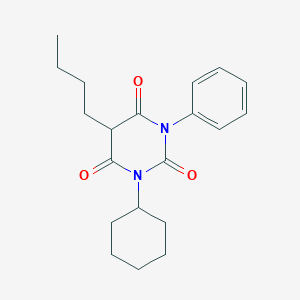

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

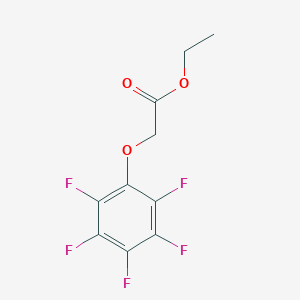

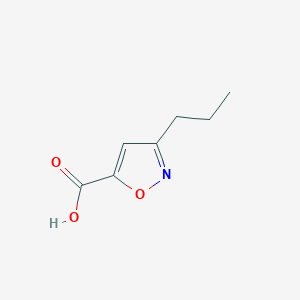

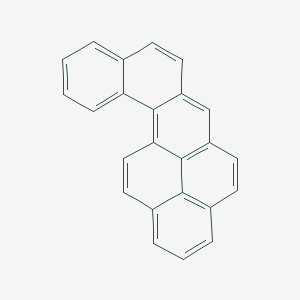

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)